![molecular formula C15H17BrClN3O4 B4936823 N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BCA-1 and has been found to have interesting biochemical and physiological effects. In
作用机制
The mechanism of action of BCA-1 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC, BCA-1 can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, BCA-1 has also been found to have other interesting biochemical and physiological effects. BCA-1 has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. BCA-1 has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using BCA-1 in lab experiments is its specificity for HDAC inhibition. BCA-1 has been found to selectively inhibit HDAC1 and HDAC3, which are enzymes that are overexpressed in cancer cells. This makes BCA-1 a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using BCA-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for further research on BCA-1. One direction is to explore its potential applications in the development of new cancer therapies. Another direction is to investigate its antimicrobial and anti-inflammatory effects further. Additionally, further research is needed to optimize the synthesis method of BCA-1 to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, BCA-1 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA-1 has been found to have interesting biochemical and physiological effects, including the inhibition of HDAC and the induction of apoptosis in cancer cells. While there are some limitations to using BCA-1 in lab experiments, it has the potential to be a valuable tool for further research in the fields of cancer, antimicrobial agents, and anti-inflammatory agents.
合成方法
The synthesis of BCA-1 involves a series of chemical reactions that start with the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-acetoxy-4-bromo- chlorobenzene. This intermediate compound is then reacted with piperidine to form 2-(1-piperidinyl)-4-bromo- chlorobenzene. The final step involves the reaction of this compound with hydrazine hydrate and acetic anhydride to form BCA-1.
科学研究应用
BCA-1 has been studied for its potential applications in scientific research. One of the most promising applications of BCA-1 is in the field of cancer research. BCA-1 has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This makes BCA-1 a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-piperidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClN3O4/c16-11-8-10(17)4-5-12(11)24-9-13(21)18-19-14(22)15(23)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMGCVFZMWLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)
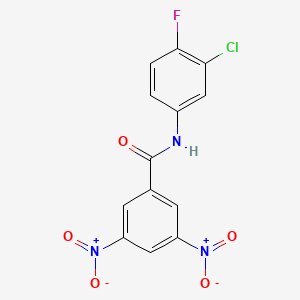

![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
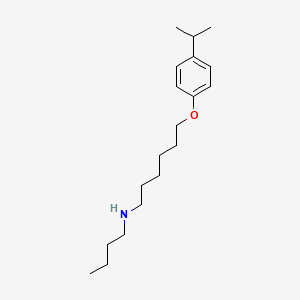
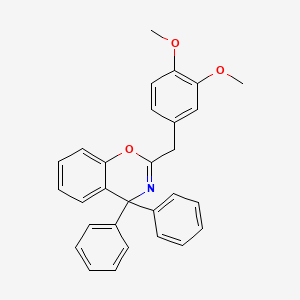
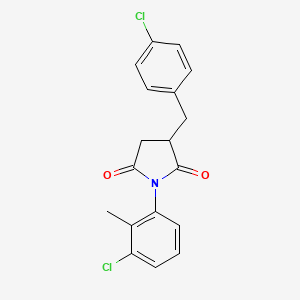
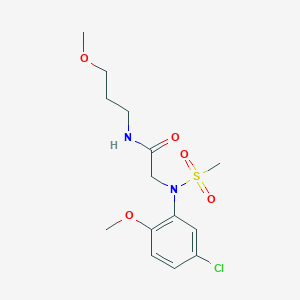
![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
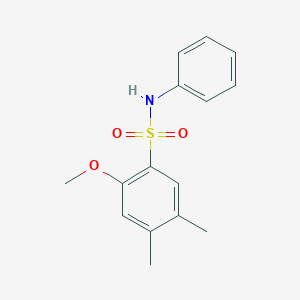
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)